molecular formula C15H17Cl2N3O2 B8136537 Propiconazole-d7

Propiconazole-d7

Cat. No.: B8136537
M. Wt: 349.3 g/mol
InChI Key: STJLVHWMYQXCPB-NCKGIQLSSA-N
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Description

  • Preparation Methods

    • The synthetic route for Propiconazole-d7 involves deuterium substitution during the synthesis of Propiconazole .
    • Industrial production methods typically utilize specialized deuterated reagents and conditions.
  • Chemical Reactions Analysis

      Propiconazole-d7: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents include deuterated equivalents of standard organic reagents.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

  • Mechanism of Action

      Propiconazole: disrupts fungal cell membranes by inhibiting ergosterol synthesis.

    • Molecular targets include enzymes involved in sterol biosynthesis pathways.
  • Comparison with Similar Compounds

      Propiconazole: stands out due to its broad-spectrum activity and deuterium labeling.

    • Similar compounds include other triazole fungicides like Tebuconazole and Fluconazole .

    Properties

    IUPAC Name

    1-[[2-(2,4-dichlorophenyl)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i1D3,2D2,3D2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    STJLVHWMYQXCPB-NCKGIQLSSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17Cl2N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    349.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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